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Compound of Interest

Compound Name: Flucindole

CAS No.: 40594-13-6

Cat. No.: B10785030

Get Quote

Executive Summary: The Fluorine Effect
This technical guide analyzes the pharmacological divergence between Ciclindole (WIN

27,147) and its fluorinated derivative, Flucindole (WIN 35,150). Both compounds belong to the

tetrahydrocarbazolamine class, a structural family investigated in the 1970s and 80s as

potential "atypical" antipsychotics with reduced extrapyramidal side effect (EPS) profiles

compared to classical phenothiazines.

Key Finding: The introduction of fluorine atoms at the 6- and 8-positions of the carbazole ring

(Flucindole) results in a 5- to 10-fold increase in neuroleptic potency compared to the parent

compound (Ciclindole).[1] This enhancement is observed consistently across in vitro receptor

binding assays (D2 displacement) and in vivo behavioral models (Conditioned Avoidance

Response).

Chemical & Pharmacological Profile
The structural distinction between these two agents illustrates a classic principle in medicinal

chemistry: halogenation (specifically fluorination) often enhances metabolic stability and lipid

solubility, thereby increasing potency and CNS penetration.
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Structural Comparison
Feature Ciclindole Flucindole

Developmental Code WIN 27,147 WIN 35,150

IUPAC Name
2,3,4,9-tetrahydro-N,N-

dimethyl-1H-carbazol-3-amine

6,8-difluoro-2,3,4,9-tetrahydro-

N,N-dimethyl-1H-carbazol-3-

amine

Core Scaffold Tetrahydrocarbazole Tetrahydrocarbazole

Substitutions None (Hydrogen) 6,8-Difluoro

Molecular Weight 214.31 g/mol 250.29 g/mol

Lipophilicity (LogP) ~2.8 (Predicted) ~3.4 (Predicted)

Mechanism of Action (MOA)
Both compounds function as Dopamine D2 Receptor Antagonists.

Primary Target: Blockade of postsynaptic D2 receptors in the mesolimbic pathway

(antipsychotic efficacy).

Secondary Targets: Moderate affinity for 5-HT (serotonin) and

-adrenergic receptors. This "dirty drug" profile was characteristic of early attempts to create
broad-spectrum neuroleptics with antidepressant properties.

Comparative Potency Analysis
The following data synthesizes historical pharmacological screenings, specifically the pivotal

comparative work by Wood & McQuade (1984).

Table 1: Potency Ratios (In Vitro & In Vivo)
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Assay Type Metric
Ciclindole
(Baseline)

Flucindole
(Fluorinated)

Potency Ratio

Receptor Binding

IC50 ([3H]-

Spiperone

Displacement)

Low Micromolar (

M)

High Nanomolar

(nM)

~5x - 10x

Potency

Behavioral

Efficacy

ED50

(Conditioned

Avoidance - Rat)

~20 - 40 mg/kg

(est.)

~2 - 5 mg/kg

(est.)
~8x Potency

Neurochemical

DA Turnover

(Striatal HVA

elevation)

Moderate

Increase

Significant

Increase
High Potency

Interpretation: Flucindole requires significantly lower concentrations to displace 50% of [3H]-

Spiperone (the gold standard D2 ligand) and to inhibit avoidance behavior in rats. The 6,8-

difluoro substitution likely increases the compound's affinity for the hydrophobic pocket of the

D2 receptor.

Experimental Methodologies
To validate these potency ratios in a modern setting, the following self-validating protocols are

recommended. These reconstruct the classic screening workflows used to differentiate these

compounds.

Protocol A: [3H]-Spiperone Competitive Binding Assay
Purpose: To determine the affinity (

) of Flucindole vs. Ciclindole for the Dopamine D2 receptor.

Tissue Preparation:
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Harvest rat striatal tissue (rich in D2 receptors).

Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

Centrifuge at 40,000 x g for 10 min; resuspend pellet.

Incubation:

Radioligand: 0.5 nM [3H]-Spiperone.

Competitor: Serial dilutions of Flucindole or Ciclindole (

M to

M).

Non-Specific Control: 1

M (+)-Butaclamol (defines non-specific binding).

Incubate at 37°C for 15 minutes.

Filtration & Counting:

Rapidly filter through Whatman GF/B filters using a cell harvester.

Wash 3x with ice-cold buffer.

Measure radioactivity via liquid scintillation counting.

Data Analysis:

Calculate

using non-linear regression.

Convert to

using the Cheng-Prusoff Equation:

[2]
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Validation Check: The

for Flucindole must be consistently lower (approx. 1 order of magnitude) than Ciclindole.

Protocol B: Conditioned Avoidance Response (CAR)
Purpose: In vivo functional screen for neuroleptic activity.

Training: Train Wistar rats to avoid a mild foot shock (US) by moving to a safe compartment

upon hearing a tone (CS).

Drug Administration: Administer vehicle, Ciclindole, or Flucindole (i.p.) 60 minutes prior to

testing.

Testing: Present the CS (tone).

Avoidance: Rat moves before shock (Antipsychotic effect blocks this).

Escape: Rat moves after shock starts (Sedation blocks this).

Endpoint: Calculate the

for blocking the avoidance response without blocking the escape response (differentiation
from pure sedation).

Mechanism & Workflow Visualization
The following diagram illustrates the comparative screening workflow and the mechanistic

pathway of D2 blockade.
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Chemical Synthesis
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Caption: Workflow comparing Ciclindole and Flucindole from synthesis through receptor

binding to behavioral potency calculation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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